Product packaging for Fmoc-Tyr(tBu)-Aib-OH(Cat. No.:)

Fmoc-Tyr(tBu)-Aib-OH

Cat. No.: B14769995
M. Wt: 544.6 g/mol
InChI Key: KUNVJXSJEQBZJF-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Tyr(tBu)-OH is a protected tyrosine derivative widely used in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, while the tert-butyl (tBu) group shields the phenolic hydroxyl side chain. This dual protection ensures stability during peptide chain elongation and prevents undesired side reactions. Fmoc-Tyr(tBu)-OH is critical in synthesizing peptides for pharmaceutical research, such as pramlintide and PEGylated therapeutics . Its compatibility with SPPS protocols and efficient deprotection under mild acidic conditions (e.g., trifluoroacetic acid) make it a cornerstone in peptide chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H36N2O6 B14769995 Fmoc-Tyr(tBu)-Aib-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H36N2O6

Molecular Weight

544.6 g/mol

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C32H36N2O6/c1-31(2,3)40-21-16-14-20(15-17-21)18-27(28(35)34-32(4,5)29(36)37)33-30(38)39-19-26-24-12-8-6-10-22(24)23-11-7-9-13-25(23)26/h6-17,26-27H,18-19H2,1-5H3,(H,33,38)(H,34,35)(H,36,37)/t27-/m0/s1

InChI Key

KUNVJXSJEQBZJF-MHZLTWQESA-N

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)NC(C)(C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)NC(C)(C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(tBu)-Aib-OH typically involves multiple steps. One common method includes the following steps:

    Fmoc Protection: The amino group of tyrosine is protected with the Fmoc group using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

    tert-Butyl Protection: The hydroxyl group of tyrosine is protected with tert-butyl using tert-butyl acetate and perchloric acid.

    Coupling with Aib: The protected tyrosine is then coupled with alpha-aminoisobutyric acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Peptide Coupling Reactions

Fmoc-Tyr(tBu)-Aib-OH participates in standard peptide bond formation via carbodiimide- or uranium-based coupling agents. Key reagents and conditions include:

Coupling Agent Activator Base Solvent Efficiency Source
HATUHOAtDIEADMF>95% yield
TBTUHOBtDIPEADMF~90% yield
DICOxymaN-methylmorpholineDCM85–90% yield
  • Mechanism : Activation of the carboxyl group forms an active ester (e.g., HOBt or HOAt ester), which reacts with the amine of the growing peptide chain. The Aib residue’s steric bulk may slightly reduce coupling rates compared to standard amino acids .

  • Side Reactions : Acylation of the tyrosine phenolic hydroxyl is minimized by the tBu group, eliminating the need for orthogonal protection .

Fmoc Deprotection

The Fmoc group is removed under basic conditions to expose the α-amine for subsequent couplings.

Deprotection Kinetics with Alternative Bases

Source compared piperidine substitutes in DMF/NMP mixtures:

Base Concentration Solvent Time (min) Efficiency
Piperidine20%DMF599%
TMG5%NOP898%
DEAPA10%NBP1595%
TBA20%DMF1090%
  • Mechanism : Base-induced β-elimination releases dibenzofulvene (DBF), detected via HPLC . TMG and DEAPA show comparable efficiency to piperidine but reduce toxicity .

  • Challenges : Prolonged exposure to strong bases (>20% concentration) may lead to tert-butyl group cleavage .

Oxidative Degradation

In DMF, this compound is susceptible to oxidation when paired with Oxyma, forming cysteic acid derivatives. Antioxidants like DTT or DITU mitigate this :

Condition Stability Byproducts
This compound + OxymaUnstableFmoc-cysteic acid
+ 10 mol% DTTStableNone

Solvent Effects

  • DMF : Risk of Fmoc group hydrolysis under acidic conditions .

  • DMSO/EtOAc (1:9) : No degradation observed over 48 hours .

Bioconjugation and Functionalization

The deprotected tyrosine residue (post-tBu removal) enables site-specific modifications:

  • Fluorescein Labeling :

    • Reagents : 5(6)-Carboxyfluorescein, HATU, HOAt, DIPEA .

    • Conditions : 3-hour reaction in DMF, pH 8–9 .

  • Biotinylation :

    • Reagents : Biotin-PEG4-NHS ester.

    • Efficiency : >80% conjugation yield .

Comparative Coupling Efficiency

Residue Coupling Agent Time (min) Yield
Fmoc-Tyr(tBu)-AibHATU/HOAt3095%
Fmoc-AlaHATU/HOAt2098%

Aib’s steric hindrance marginally reduces coupling speed .

Scientific Research Applications

Fmoc-Tyr(tBu)-Aib-OH is a chemical compound widely used in various scientific research applications, including peptide synthesis, drug development, bioconjugation, neuroscience, and protein engineering .

Scientific Research Applications

Peptide Synthesis
this compound serves as a building block in creating complex peptide sequences, especially in solid-phase peptide synthesis (SPPS) . In SPPS, the coupling of each residue was performed using a ratio of Fmoc-AA-OH/DIC/Oxyma [1:1:1, 3.0 eq.] in DMF at rt for 1 h as 1 min pre-activation . Fmoc removal was performed by using 20% PIP/DMF (v/v) for 1x1 min + 1x7 min at rt . For example, the synthesis of (Aib 8,35)hGLP-1(7-36)-NH 2 involves stepwise solid-phase Fmoc synthesis . The first 29 amino acid residues of (Aib 8,35)hGLP-1(7-36)-NH 2 from the C-terminus are coupled using about 3.0 equivalents of each Fmoc-amino acid, about 2.94 equivalents of TBTU, about 2.94 equivalents of HOBt, and about 4.5 equivalents of DIEA, in about 5 volumetric excesses of DMF . The N-terminal histidine is coupled using about 3.4 equivalents of Boc-His(Trt)-OH, about 4.08 equivalents of HATU, and about 9.0 equivalents of DIEA, in about 5 volumetric excesses of DMF .

Drug Development
It is used to develop peptide-based drugs, where its unique properties can enhance the efficacy and stability of therapeutic peptides .

Bioconjugation
The compound can be employed in bioconjugation techniques, aiding in the attachment of peptides to various biomolecules for targeted drug delivery systems .

Research in Neuroscience
this compound is utilized in studies related to neuropeptides, contributing to the understanding of neurotransmitter functions and interactions .

Protein Engineering
It plays a role in protein engineering, where modifications can be made to enhance protein stability and functionality, particularly in therapeutic applications .

Self-Assembly
Fmoc-Tyr(tbu)-OH can self-assemble into well-defined morphologies like fibers and spherical structures . The self-assembled structures are characterized using microscopy and spectroscopy, with the process studied under varying concentrations and temperatures . These self-assembly studies could lead to the design of novel materials with various applications .

Other applications

  • Synthesis of N-methyl amino acids: Fmoc-Thr(tBu)-OH is effective in synthesizing N-methyl amino acids, which are important in developing peptidomimetic drugs .
  • Synthesis of peptides containing cysteine: Fmoc-Thr(tBu)-OH is used in the synthesis of peptides containing cysteine, which are significant in both drug design and biochemical studies .
  • Stereoselective synthesis: Fmoc-Thr(tBu)-OH is used in the stereoselective synthesis of novel organic compounds with potential applications in medicinal chemistry .

Comparison with Similar Compounds

Fmoc-Aib-OH (Fmoc-2-Aminoisobutyric Acid)

  • Structural Difference: Aib contains a methyl group at the α-carbon, creating a sterically hindered, non-proteinogenic amino acid.
  • Functional Impact : Introduces conformational rigidity, disrupting β-sheet secondary structures in peptides .
  • Applications : Used to stabilize helical conformations or enforce turn structures, contrasting with Fmoc-Tyr(tBu)-OH, which retains native tyrosine’s hydrogen-bonding capability .
Compound Structural Feature Conformational Effect Key Applications
Fmoc-Tyr(tBu)-OH tBu-protected hydroxyl Preserves native Tyr motifs Therapeutic peptides
Fmoc-Aib-OH α-methyl group Disrupts β-sheets Helix stabilization

Methylated Derivatives: Fmoc-α-Me-Tyr(tBu)-OH and Fmoc-N-Me-Tyr(tBu)-OH

  • α-Methylation (Fmoc-α-Me-Tyr(tBu)-OH) : Introduces steric hindrance at the α-carbon, altering peptide backbone flexibility. This modification reduces enzymatic degradation but may compromise binding affinity in receptor-targeted peptides .
  • N-Methylation (Fmoc-N-Me-Tyr(tBu)-OH): Enhances metabolic stability and membrane permeability, making it valuable for orally bioavailable peptides.
Modification Stability Enhancement Functional Trade-off
α-Methylation ↑ Protease resistance ↓ Backbone flexibility
N-Methylation ↑ Oral bioavailability Loss of H-bonding

Fluorinated Analog: Fmoc-Tyr(tBu)-F

  • Synthesis: Prepared via diethylaminosulfur trifluoride (DAST) treatment of Fmoc-Tyr(tBu)-OH, replacing the hydroxyl group with fluorine .
  • Applications : Fluorination increases hydrophobicity and enhances blood-brain barrier penetration. Used in positron emission tomography (PET) imaging probes targeting receptors like CXCR4 .

Backbone-Modified Derivatives: Fmoc-βAla-Tyr-OtBu

  • Structural Difference: Incorporates β-alanine, a non-α-amino acid with an additional methylene group in the backbone.
  • Impact : Extends peptide length and introduces conformational flexibility, contrasting with Fmoc-Tyr(tBu)-OH’s rigid aromatic side chain .

Coupling Methods

Fmoc-Tyr(tBu)-OH exhibits optimal coupling efficiency (99%) using the 2,6-dichlorobenzoyl chloride (DCB) method with Wang resin . In contrast, bulkier residues like Fmoc-Arg(Pbf)-OH require activated ester methods (DIC/HOBt/DMAP) for 93% efficiency .

Amino Acid Optimal Coupling Method Efficiency Reference
Fmoc-Tyr(tBu)-OH DCB method 99%
Fmoc-Arg(Pbf)-OH Activated ester (DIC/HOBt/DMAP) 93%

Protection Group Stability

  • The tBu group in Fmoc-Tyr(tBu)-OH is stable under basic SPPS conditions but cleaved by strong acids (e.g., TFA). Comparatively, trityl (Trt)-protected residues (e.g., Fmoc-His(Trt)-OH) are labile under mild acids, enabling selective deprotection .

Self-Assembly Properties

Fmoc-Tyr(tBu)-OH forms fiber-like structures at 5 mM concentration and spherical aggregates at 70°C, a behavior distinct from Z-protected aromatic amino acids (e.g., Z-Phe-OH), which predominantly form fibers . This temperature-dependent polymorphism is leveraged in designing peptide-based nanomaterials.

Compound Self-Assembly Structure Conditions Reference
Fmoc-Tyr(tBu)-OH Fibers (RT), spheres (70°C) 5 mM
Z-Phe-OH Fibers 1–10 mM

Q & A

Q. What are the recommended protocols for synthesizing peptides incorporating Fmoc-Tyr(tBu)-Aib-OH using solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is typically integrated into peptide chains via SPPS. The process involves:
  • Resin activation : Use Rink amide resin or Wang resin as a solid support .
  • Deprotection : Treat with 20% piperidine in DMF to remove the Fmoc group .
  • Coupling : Activate the carboxyl group of this compound using coupling reagents like HOBt/DIC or HATU/DIPEA in DMF. Extended coupling times (1–2 hours) may be required due to steric hindrance from the Aib (α-aminoisobutyric acid) residue .
  • Wash cycles : Use DMF and dichloromethane (DCM) to remove excess reagents .
  • Final cleavage : Treat with a trifluoroacetic acid (TFA)-based cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) to release the peptide from the resin and remove protecting groups .

Q. How does the solubility profile of this compound affect experimental design in SPPS?

  • Methodological Answer : The tert-butyl (tBu) group on tyrosine and the hydrophobic Aib residue reduce solubility in aqueous solutions. To optimize handling:
  • Solvent selection : Dissolve in DMF or dimethyl sulfoxide (DMSO) for stock solutions (e.g., 10 mM). Pre-warm to 37°C and use ultrasonic baths to enhance dissolution .
  • Concentration control : Avoid high concentrations (>20 mM) to prevent aggregation during coupling steps .
  • In-process monitoring : Use Kaiser tests or ninhydrin assays to confirm coupling efficiency, especially if poor solubility delays reactions .

Q. What are the optimal storage conditions for this compound to maintain its stability and prevent degradation?

  • Methodological Answer :
  • Temperature : Store at –20°C for short-term use (1 month) or –80°C for long-term stability (6 months). Aliquot to avoid freeze-thaw cycles .
  • Container : Use airtight, light-resistant vials to prevent oxidation and moisture absorption .
  • Quality checks : Regularly verify purity via HPLC (>98%) and monitor for discoloration or precipitation, which indicate degradation .

Advanced Research Questions

Q. What strategies can mitigate steric hindrance and aggregation during coupling of this compound in complex peptide sequences?

  • Methodological Answer :
  • Reagent optimization : Use bulky coupling agents like HATU or PyBOP to enhance activation efficiency. Additives such as 6-Cl-HOBt can reduce racemization .
  • Temperature control : Perform couplings at 0–4°C to minimize side reactions while maintaining reactivity .
  • Double couplings : Repeat the coupling step with fresh reagents to ensure complete amide bond formation .
  • Backbone modification : Introduce pseudoproline dipeptides or Dmb (2,4-dimethoxybenzyl) groups in adjacent residues to reduce chain aggregation .

Q. How can analytical techniques like HPLC and mass spectrometry be optimized for characterizing this compound and its intermediates?

  • Methodological Answer :
  • HPLC parameters :
  • Column : Use C18 reversed-phase columns (e.g., 4.6 × 250 mm, 5 µm particle size).
  • Gradient : 5–95% acetonitrile in 0.1% TFA over 30 minutes at 1 mL/min flow rate .
  • Detection : Monitor at 220 nm (amide bond absorption) and 260 nm (Fmoc group absorption) .
  • Mass spectrometry :
  • ESI-MS : Use positive ion mode with m/z range 300–2000. Calibrate with sodium iodide clusters.
  • High-resolution MS : Confirm molecular ion accuracy (e.g., [M+H]⁺ for C29H31NO5: calculated 473.56 Da) .

Q. What orthogonal protection schemes are compatible with this compound for synthesizing branched or cyclic peptides?

  • Methodological Answer :
  • Side-chain protection : Pair tBu (acid-labile) with Trt (triphenylmethyl, acid-stable) or Mmt (4-methoxytrityl) groups for selective deprotection .
  • Cyclization : Use this compound as a hinge residue in head-to-tail cyclization. Activate the C-terminus with HATU and perform on-resin cyclization under dilute conditions (0.1 mM in DMF) to favor intramolecular reactions .
  • Post-synthesis modifications : Remove tBu with TFA and introduce bioorthogonal handles (e.g., azides) via click chemistry for functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.